
Methyl 3-(methyl(neopentyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(methyl(neopentyl)amino)propanoate: is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a neopentyl group attached to an amino group, which is further connected to a propanoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(methyl(neopentyl)amino)propanoate can be achieved through a multi-step process involving the following key steps:
Formation of the Amino Group: The initial step involves the formation of the amino group by reacting neopentylamine with methyl acrylate under controlled conditions.
Esterification: The resulting product is then subjected to esterification with methanol in the presence of an acid catalyst to form the final ester compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-(methyl(neopentyl)amino)propanoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(methyl(neopentyl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(methyl(neopentyl)amino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino component, which can then interact with biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activities and receptor interactions.
Comparación Con Compuestos Similares
- Methyl 3-amino-3-(4-propan-2-ylphenyl)propanoate
- Methyl 3-[(2-furylmethyl)amino]propanoate
Comparison:
- Methyl 3-amino-3-(4-propan-2-ylphenyl)propanoate: This compound has a similar ester structure but features a different aromatic group, which may result in different biological activities and chemical reactivity.
- Methyl 3-[(2-furylmethyl)amino]propanoate: This compound also shares the ester and amino functionalities but has a furan ring, which can influence its chemical properties and applications.
Methyl 3-(methyl(neopentyl)amino)propanoate stands out due to its unique neopentyl group, which imparts distinct steric and electronic effects, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
methyl 3-[2,2-dimethylpropyl(methyl)amino]propanoate |
InChI |
InChI=1S/C10H21NO2/c1-10(2,3)8-11(4)7-6-9(12)13-5/h6-8H2,1-5H3 |
Clave InChI |
WJDHPYCCXLDPGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CN(C)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)

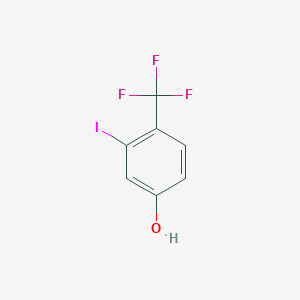
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B15051540.png)
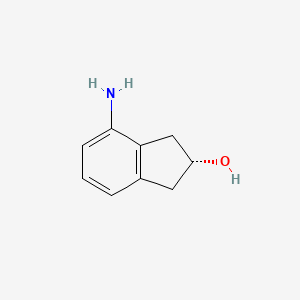
![6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)
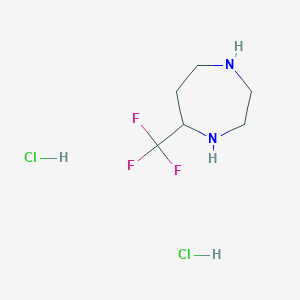


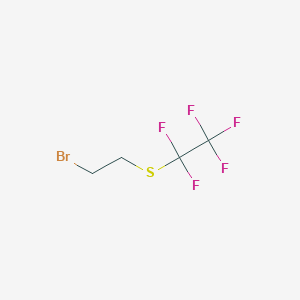
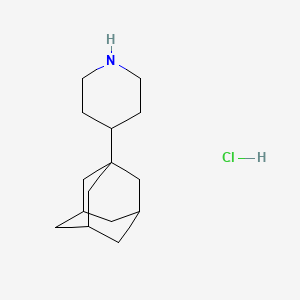

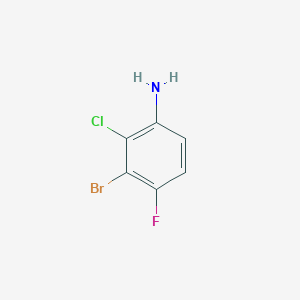
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
